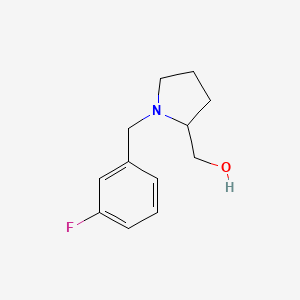

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(14)9-15/h1,3-4,7,12,15H,2,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEDSHEHERBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC(=CC=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to various biological effects. The pyrrolidine ring provides structural stability and contributes to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

(a) Pyrrolidine Derivatives with Aromatic Substituents

- (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol Structure: Replaces the 3-fluorobenzyl group with a lipophilic 4-octylphenyl chain. Activity: Exhibits cytotoxic activity against murine hematopoietic FL5.12 cells (IC₅₀ = 2.5 µM) by inhibiting nutrient transporters (e.g., CD98) and inducing vacuolation .

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Structure: Substitutes the benzene ring with a 6-fluoropyridine moiety. Properties: Molecular weight = 196.22 g/mol, lower than the target compound (~219 g/mol).

(b) Non-Aromatic Substituents

- [1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Structure: Features a cyclopropylmethyl group instead of 3-fluorobenzyl. Impact: The cyclopropane ring adds steric hindrance and conformational strain, which may reduce metabolic degradation but limit target engagement .

Ring Size and Functional Group Modifications

- [1-(4-Methylbenzyl)piperidin-3-yl]methanol Structure: Utilizes a piperidine (6-membered ring) instead of pyrrolidine. Molecular weight = 219.32 g/mol .

- (1-(2′-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol Structure: Incorporates a sulfonamide group at the nitrogen. NMR data confirm distinct electronic environments compared to the target compound .

Physicochemical Properties

| Property | (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol | (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol | (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~219 | ~345 | 196.22 |

| logP (estimated) | ~2.5 | >4 | ~1.8 |

| Key Functional Groups | Fluorobenzyl, hydroxymethyl | Octylphenyl, hydroxymethyl | Fluoropyridinyl, hydroxymethyl |

Research Implications and Gaps

- Synthetic Challenges : Sulfonamide and pyridine derivatives (e.g., ) highlight the need for optimized synthetic routes to balance yield and purity.

- Contradictory Findings: Combining pyrrolidine-methanol scaffolds with phenothiazine reduced cytotoxicity, underscoring the complexity of hybrid drug design .

Biological Activity

The compound (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol is a synthetic organic molecule that belongs to a class of compounds known for their diverse pharmacological activities. The presence of both a pyrrolidine ring and a fluorobenzyl group contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol can be represented as follows:

This structure features a pyrrolidine ring substituted with a 3-fluorobenzyl group and a hydroxymethyl group. The fluorine atom enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.

Pharmacological Activities

Research indicates that (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol exhibits various biological activities, particularly in modulating neurotransmitter systems. Here are some notable activities:

Case Studies

Several studies have explored the biological activity of related pyrrolidine derivatives, providing insights into the potential effects of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol.

- Dopaminergic Activity : A study demonstrated that compounds with similar structures could modulate dopaminergic pathways, suggesting that (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol may have therapeutic implications for disorders like schizophrenia and Parkinson’s disease.

- Antimicrobial Effects : In vitro tests showed that pyrrolidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .

- Antidepressant Potential : Compounds structurally related to (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol were evaluated for their antidepressant effects in animal models. Results indicated significant reductions in depressive behaviors, attributed to alterations in neurotransmitter levels .

The mechanisms through which (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol exerts its biological effects are likely multifaceted:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood regulation and cognitive function.

- Antimicrobial Mechanism : Its antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the bacteria, leading to cell death .

Q & A

Advanced Research Question

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and isopropanol/hexane mobile phases .

- NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial substituents on pyrrolidine) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Case Study : For analogues with a chiral center at the pyrrolidine C2 position, optical rotation data ([α]D) corroborates stereochemical assignments .

What pharmacological mechanisms are hypothesized for fluorinated pyrrolidine derivatives like this compound?

Advanced Research Question

- Target Binding : Fluorine enhances binding to hydrophobic pockets in enzymes (e.g., kinases) or GPCRs via C-F⋯H interactions .

- Metabolic Stability : The 3-fluorobenzyl group reduces oxidative metabolism, prolonging half-life in vitro .

Experimental Validation : - Radioligand binding assays (e.g., competitive displacement with H-labeled ligands).

- Functional assays (e.g., cAMP modulation for GPCR activity) .

How should researchers address contradictory data in spectroscopic characterization?

Advanced Research Question

Common contradictions and solutions:

- Impurity Peaks in NMR : Use DEPT-135 to distinguish CH₃/CH₂ groups or employ 2D-COSY to resolve overlapping signals .

- Mass Spec Adducts : Apply post-column infusion with ammonium acetate to suppress sodium adducts .

- HPLC Purity Discrepancies : Compare retention times under varied mobile phases (e.g., acetonitrile vs. methanol gradients) .

How does the position of fluorine on the benzyl group affect structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.